Product packaging for 5-Allyl-2-hydroxy-3-methoxybenzaldehyde(Cat. No.:CAS No. 22934-51-6)

5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B186328
CAS No.: 22934-51-6
M. Wt: 192.21 g/mol
InChI Key: FDHXEIOBIOVBEN-UHFFFAOYSA-N
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Description

5-Allyl-2-hydroxy-3-methoxybenzaldehyde (CAS 22934-51-6) is a high-purity organic compound supplied as a light yellow crystalline powder . With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, this salicylaldehyde derivative is structurally analogous to naturally occurring monoterpenoids like eugenol, which provides a bio-relevant scaffold for chemical synthesis . This compound serves as a versatile building block in multidisciplinary research. It is a crucial precursor in developing ratiometric fluorescent chemosensors for detecting biologically essential metal ions such as Zn²⁺ and Mg²⁺, enabling their visualization in intracellular environments . Furthermore, it is used to synthesize organotin(IV) complexes by forming thiosemicarbazone ligands; these complexes have demonstrated significant in vitro antibacterial activities against various bacterial strains, highlighting their potential in medicinal chemistry research . The compound exhibits a melting point of 48-52°C and a boiling point of approximately 295°C at 760 mmHg . It is insoluble in water but soluble in organic solvents like methanol . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines, as the compound may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B186328 5-Allyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 22934-51-6

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXEIOBIOVBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364888
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22934-51-6
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
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Advanced Synthetic Methodologies for 5 Allyl 2 Hydroxy 3 Methoxybenzaldehyde

Strategies Involving Allylation Reactions

Friedel-Crafts Alkylation Approaches Utilizing Allyl Halides

The Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst. wikipedia.orgpurechemistry.org In the context of synthesizing 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, this would involve the reaction of o-vanillin with an allyl halide, such as allyl chloride, in the presence of a catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgpurechemistry.org

The mechanism begins with the activation of the allyl halide by the Lewis acid to form a more potent electrophile, which then attacks the electron-rich aromatic ring of o-vanillin. purechemistry.org The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the o-vanillin ring are both activating, electron-donating groups (EDGs) that direct incoming electrophiles to the ortho and para positions relative to themselves. numberanalytics.com In this specific substrate, the C5 position is para to the hydroxyl group and ortho to the methoxy group, making it a highly activated and sterically accessible site for electrophilic attack.

However, classic Friedel-Crafts alkylations are beset by several challenges. The product, now containing an activating alkyl group, is more nucleophilic than the starting material, which can lead to undesirable polyalkylation. nih.govlibretexts.org Furthermore, the involvement of a carbocation intermediate can lead to rearrangements, although this is less of a concern with the simple allyl group. nih.gov The phenolic hydroxyl group can also complex with the Lewis acid catalyst, potentially deactivating the ring or requiring stoichiometric amounts of the catalyst. libretexts.org

To enhance regioselectivity, reaction conditions can be optimized. numberanalytics.com Lowering the temperature and choosing an appropriate solvent can favor the desired isomer. numberanalytics.com For phenolic substrates, specific catalytic systems, such as a combination of ZnCl₂ and a Brønsted acid, have been developed to achieve site-selective ortho-alkylation, which could be adapted for this synthesis. researchgate.net

Lewis Acid Catalyzed Allylation of Substituted Benzaldehydes

Beyond the classic Friedel-Crafts conditions, various Lewis acids can catalyze the C-allylation of aromatic rings, sometimes under milder conditions and with greater selectivity. nih.govnih.gov Research has shown that catalysts based on gold, bismuth, or other metals can effectively promote the direct allylation of phenols. For instance, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been shown to be a highly efficient catalyst for certain Friedel-Crafts type reactions under mild conditions. researchgate.net

Gold(I) and Gold(III) catalysts have also been investigated for their ability to catalyze related transformations. acs.org While often employed in the context of accelerating Claisen rearrangements, their mechanism can involve ionic intermediates, including an allyl cation, which could theoretically be intercepted by an electron-rich phenol (B47542) in an intermolecular fashion. acs.org However, studies on electron-poor aromatic rings showed little to no conversion, suggesting that the electronic nature of the substrate is critical. acs.org

A dual catalytic system of ZnCl₂ and camphorsulfonic acid (CSA) has been reported for the site-selective ortho-alkylation of phenols with secondary alcohols. researchgate.net This approach, which scaffolds both reactants to predispose them for ortho-alkylation, highlights a modern strategy to control regioselectivity in Friedel-Crafts type reactions. researchgate.net

Table 1: Comparison of Potential Lewis Acid Catalysts for Direct Allylation

Catalyst System Potential Advantages Reported Application
AlCl₃ / FeCl₃ Strong activation, traditional method. wikipedia.org General Friedel-Crafts alkylations. wikipedia.org
Bi(OTf)₃ High efficiency, mild conditions. researchgate.net Conversion of cyclopropyl (B3062369) carbinols to other structures. researchgate.net
Au(I) / Au(III) Catalysis under specific conditions. acs.org Primarily studied for Claisen rearrangements. acs.org
ZnCl₂ / CSA High ortho-selectivity for phenols. researchgate.net Site-selective alkylation of phenols with secondary alcohols. researchgate.net

Mechanochemical Allylation Approaches

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, represents a green chemistry alternative to traditional solvent-based methods. colab.wsnih.gov These reactions are often performed with minimal or no solvent, reducing waste and sometimes accessing novel reactivity. nih.govacs.org

While specific examples of the mechanochemical C-allylation of o-vanillin are not prominent in the literature, the principles can be applied hypothetically. The process would involve milling the solid reactants (o-vanillin, an allylating agent, and a solid catalyst) together in a ball mill. The mechanical force induces the chemical transformation. nih.gov This technique has been successfully used for various organic reactions, including the halogenation of phenols. colab.ws The development of catalytic mechanochemical methods, including those for C-H activation, suggests that a direct allylation pathway could be feasible. acs.org This approach would be an environmentally friendly route, avoiding bulk solvents and potentially high temperatures. nih.gov

Rearrangement Pathways in Synthesis

Rearrangement reactions, particularly the Claisen rearrangement, provide an elegant and highly selective method for synthesizing ortho-allyl phenols. This is widely regarded as the most effective and common route to this compound.

Claisen Rearrangement of Allyl Ethers to Allylphenols

The synthesis of this compound via a Claisen rearrangement is a two-step process. organic-chemistry.org

Step 1: O-Allylation. The phenolic hydroxyl group of o-vanillin is first converted into an allyl ether. This is typically achieved through a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide (e.g., allyl bromide). Alternatively, palladium-catalyzed O-allylation of phenols with allylic acetates in an aqueous medium offers another route. rsc.org

Step 2: Thermal Rearrangement. The resulting 2-(allyloxy)-3-methoxybenzaldehyde is then heated, typically to temperatures around 200-250 °C. libretexts.orglibretexts.org This triggers a acs.orgacs.org-sigmatropic rearrangement, an intramolecular, concerted process where the allyl group migrates from the ether oxygen to the ortho position (C5) of the aromatic ring. organic-chemistry.orgbyjus.com This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol, yielding the final product, this compound. libretexts.org

The reaction can often be performed by simply heating the allyl ether in a high-boiling solvent or even neat. organic-chemistry.org However, the high temperatures required can sometimes be a drawback. Lewis acids or weak acids like propionic acid can be used to catalyze the rearrangement, often allowing for significantly lower reaction temperatures. byjus.comwikipedia.org

Table 2: Illustrative Conditions for Aromatic Claisen Rearrangement

Substrate Type Conditions Outcome Reference
Allyl Phenyl Ether Heating to ~250 °C o-Allylphenol libretexts.orglibretexts.org
Allyl Aryl Ethers Acetic anhydride, sodium acetate Normal Claisen product, improved yields over other methods acs.org
Allylic Alcohol + Orthoester Propionic acid, 100-200 °C γ,δ-Unsaturated ester (Johnson-Claisen) wikipedia.org

Mechanistic Considerations and Selectivity in Rearrangements

The Claisen rearrangement is a pericyclic reaction that proceeds through a highly ordered, cyclic six-membered transition state. libretexts.orgbyjus.com The mechanism is concerted, meaning all bond-breaking and bond-forming occur in a single step. byjus.comwikipedia.org Isotopic labeling studies, using an allyl group labeled with ¹⁴C at the terminal carbon, have confirmed that the reaction is intramolecular and that the allyl group inverts during its migration. The labeled carbon ends up bonded to the ring, consistent with the proposed cyclic mechanism. libretexts.org

The regioselectivity of the aromatic Claisen rearrangement is highly predictable. The allyl group migrates almost exclusively to the ortho position. In the case of 2-(allyloxy)-3-methoxybenzaldehyde, two ortho positions are available for rearrangement: C1 and C5. However, the C1 position is already substituted with the aldehyde group. Therefore, the rearrangement occurs selectively at the open C5 position, leading directly to the desired 5-allyl product.

If both ortho positions on an aryl allyl ether are blocked by other substituents, the allyl group will initially migrate to the ortho position in a Claisen rearrangement, and then undergo a subsequent Cope rearrangement to migrate to the para position before tautomerization restores aromaticity. organic-chemistry.org For the o-vanillin precursor, the unblocked C5 position ensures that this secondary rearrangement is not a factor, leading to high selectivity for the target compound. The presence of electron-donating or electron-withdrawing groups at the meta-position can influence the rate and direct the rearrangement, but for the intended substrate, the steric and electronic factors strongly favor the desired outcome. wikipedia.org

Condensation Reactions as Synthetic Routes

Condensation reactions are fundamental in the synthesis of this compound, often involving the strategic formation of carbon-carbon bonds. A prominent pathway involves the Claisen rearrangement, a powerful baranlab.orgbaranlab.org-sigmatropic rearrangement that transforms an allyl phenyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgnumberanalytics.com

The aromatic Claisen rearrangement is particularly relevant, where an allyl phenyl ether rearranges to an ortho-allylphenol upon heating. wikipedia.orgyoutube.com In the context of synthesizing this compound, a key intermediate is an O-allylated vanillin (B372448) derivative. This rearrangement is typically thermally induced, although Lewis acids can be employed to accelerate the reaction. princeton.edulibretexts.org The reaction proceeds through a concerted, intramolecular mechanism, passing through a highly ordered cyclic transition state. wikipedia.orgnumberanalytics.com The regioselectivity of the aromatic Claisen rearrangement can be influenced by substituents on the aromatic ring. wikipedia.orglibretexts.org

Another approach involves aldol (B89426) condensation reactions. For instance, chalcones can be synthesized via the Claisen-Schmidt condensation, which combines a benzaldehyde (B42025) derivative with an acetophenone (B1666503) in the presence of an acid or base catalyst. ufms.br While not a direct route to this compound, these condensation methods highlight the versatility of building complex aromatic structures from simpler precursors.

Oxidative Transformations in Precursor Synthesis

Oxidative methods are crucial for converting precursors into the target aldehyde. These transformations often involve the oxidation of an alcohol or the modification of the aldehyde group itself.

Dakin Oxidation of Related Aldehydes

The Dakin oxidation is a redox reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to yield a benzenediol and a carboxylate. wikipedia.orgyoutube.com This reaction is closely related to the Baeyer-Villiger oxidation. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by aryl migration and subsequent hydrolysis of the resulting phenyl ester. wikipedia.org While the Dakin oxidation itself converts an aldehyde to a phenol, it is a valuable tool for the synthesis of substituted catechols and other phenolic compounds which can serve as precursors. wikipedia.orgalfa-chemistry.com The reaction can also be performed under acidic conditions. wikipedia.org

Corey-Kim and Nicolaou IBX Dehydrogenation Pathways

Corey-Kim Oxidation: Developed by E.J. Corey and C.U. Kim, this oxidation method converts primary and secondary alcohols to aldehydes and ketones. alfa-chemistry.comwikipedia.orgyoutube.comambeed.com The reaction utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS), which form a reactive sulfonium (B1226848) salt. youtube.comjkchemical.com The alcohol attacks this species, and subsequent treatment with a base like triethylamine (B128534) (Et3N) yields the corresponding carbonyl compound. alfa-chemistry.comwikipedia.orgyoutube.com A key limitation of the Corey-Kim oxidation is that allylic and benzylic alcohols tend to form the corresponding chlorides as byproducts. wikipedia.orgyoutube.comjkchemical.com

Nicolaou IBX Dehydrogenation: The use of o-iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent, has been pioneered by K.C. Nicolaou and his group for various oxidative transformations. baranlab.orgorganic-chemistry.orgnih.gov IBX is highly effective in oxidizing alcohols and can also be used for the dehydrogenation of carbonyl compounds to form α,β-unsaturated systems. baranlab.orgorganic-chemistry.orgscripps.edu The reaction is believed to proceed via a single electron transfer (SET) mechanism. organic-chemistry.orgnih.gov Fine-tuning the reaction conditions allows for remarkable chemoselectivity, making IBX a versatile tool in the synthesis of complex molecules. organic-chemistry.orgnih.gov

m-CPBA Oxidation Strategies

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and versatile oxidizing agent in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com It is particularly known for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters. masterorganicchemistry.comrsc.org In the context of synthesizing precursors for this compound, m-CPBA can be employed for the oxidation of an allyl group to an epoxide. researchgate.net Furthermore, m-CPBA has been used in a one-pot procedure to convert o-vanillin to methyl 2-hydroxy-3-methoxybenzoate, a key intermediate, in the presence of a Lewis acid like boron trifluoride etherate. researchgate.net

Exploration of Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. rasayanjournal.co.in Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govirjet.net The Claisen rearrangement, a key step in the synthesis, can be significantly accelerated using microwave heating. wikipedia.orglibretexts.org For instance, the conversion of eugenol (B1671780) to vanillin, a related transformation, has been efficiently carried out using microwave-assisted, solvent-free isomerization and oxidation steps. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound promotes mass transport and can facilitate the release of components from a solid matrix. nih.govnih.gov While specific applications to the synthesis of this compound are less documented, the use of ultrasound in related phenolic compound extraction and reactions suggests its potential utility. nih.govnih.govcapes.gov.br

Solvent-Free and Catalytic Methods: The use of solvent-free reaction conditions and efficient catalysts are cornerstones of green synthesis. rasayanjournal.co.in For example, the isomerization of allylbenzenes, a related reaction, has been achieved under solvent-free conditions using KF/Al2O3 as a solid support. nih.govmdpi.com The development of catalytic versions of key reactions, such as the Lewis acid-catalyzed Claisen rearrangement, reduces the need for stoichiometric reagents and minimizes waste. princeton.edu

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. For 5-allyl-2-hydroxy-3-methoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the various protons. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be predicted based on its constituent parts: an o-vanillin core and an allyl group.

The key proton signals include:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8-10.0 ppm.

Phenolic Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary, but is often found downfield. In a related compound, 2-hydroxybenzaldehyde, this proton appears at δ 11.01 ppm. rsc.org

Aromatic Protons (Ar-H): Two protons on the benzene (B151609) ring, which would appear as doublets in the aromatic region (δ 6.8-7.5 ppm).

Allyl Group Protons (-CH₂-CH=CH₂): This group gives rise to a complex multiplet for the -CH= proton around δ 5.9-6.1 ppm, two signals for the terminal =CH₂ protons around δ 5.0-5.2 ppm, and a doublet for the -CH₂- group attached to the ring around δ 3.3-3.4 ppm.

Methoxy (B1213986) Group Protons (-OCH₃): A sharp singlet, typically appearing around δ 3.8-3.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum for this compound would display 11 distinct signals, one for each unique carbon atom.

Based on data for analogous structures like o-vanillin and other substituted phenols, the predicted chemical shifts for the carbon atoms are as follows:

Carbon Atom Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C (C=O)~191-196
Aromatic C-O (C2)~150-155
Aromatic C-OCH₃ (C3)~148-152
Aromatic C-H (C4, C6)~115-125
Aromatic C-Allyl (C5)~130-135
Aromatic C-CHO (C1)~120-125
Methoxy C (-OCH₃)~56
Allyl -CH₂-~40
Allyl -CH=~137
Allyl =CH₂~115

Note: These are estimated values based on known data for similar functional groups and structures. Actual experimental values may vary.

Heteronuclear NMR Techniques for Metal Complexes (e.g., ¹¹⁹Sn NMR)

When this compound is used as a ligand to form complexes with metals, heteronuclear NMR techniques can provide valuable insights into the coordination environment of the metal center. For instance, if complexed with an organotin compound, ¹¹⁹Sn NMR spectroscopy would be highly informative. researchgate.net

Tin has three spin-active nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its sensitivity. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For example, a significant upfield shift in the ¹¹⁹Sn resonance upon coordination of a ligand to an organotin(IV) moiety typically indicates an increase in the coordination number from four to five or six. The chemical shifts for tin compounds span a very wide range, and specific ranges are characteristic of different coordination environments. researchgate.netnih.gov While no specific ¹¹⁹Sn NMR data for complexes of this compound are readily available, this technique remains a powerful method for characterizing such potential organometallic derivatives.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has a characteristic absorption frequency range. The FT-IR spectrum of this compound would confirm the presence of its key functional groups. A product specification sheet for a commercial sample of this compound confirms that its infrared spectrum is consistent with its structure. utah.edu Based on the known spectral data for the closely related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde), the following characteristic absorption bands are expected. nist.govnist.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H StretchPhenolic Hydroxyl3400-3100 (broad)
C-H Stretch (Aromatic)Ar-H3100-3000
C-H Stretch (Aldehyde)-CHO~2850 and ~2750
C=O StretchAldehyde~1650-1680
C=C Stretch (Aromatic)Benzene Ring~1600, ~1580, ~1470
C=C Stretch (Allyl)Alkene~1640
C-O StretchAryl Ether~1250
O-H BendPhenol (B47542)~1200

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. While experimental Raman spectra for this compound are not prominently featured in the literature, studies on the related molecules vanillin (B372448) and isovanillin (B20041) demonstrate the utility of this technique. researchgate.netnih.gov

For these related molecules, Raman spectroscopy, often combined with density functional theory (DFT) calculations, helps to assign vibrational modes and confirm structural details. nih.gov Key Raman signals for a molecule like this compound would be expected for the aromatic ring stretching modes (around 1600 cm⁻¹) and the C=C bond of the allyl group. researchgate.net The technique is also effective in studying the interactions of such molecules with other substances, for example, their adsorption on surfaces. researchgate.net

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information about the conjugated systems and chromophores present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A study on newly synthesized 4-hydroxy-3-methoxybenzaldehyde Schiff bases revealed distinct absorption peaks. For example, (E)-4-(4-hydroxy-3-methoxybenzylideneamino)benzoic acid (V1) shows a λmax at 286 nm. researchgate.net Another derivative, (E)-4-(4-hydroxy-3-methoxybenzylideneamino)phenol (V2), displays a λmax at 336 nm, while (2-methoxy-4-(E)-(phenylimino)methyl)phenol (V3) has a λmax at 320 nm. researchgate.net These electronic transitions are characteristic of the extended π-systems in these molecules. Given the structural similarities, it can be inferred that this compound would also exhibit significant absorption in the UV region, influenced by its substituted benzene ring.

Table 1: UV-Vis Absorption Maxima for 4-Hydroxy-3-methoxybenzaldehyde Derivatives researchgate.net

Compoundλmax (nm)
(E)-4-(4-hydroxy-3-methoxybenzylideneamino)benzoic acid286
(E)-4-(4-hydroxy-3-methoxybenzylideneamino)phenol336
(2-methoxy-4-(E)-(phenylimino)methyl)phenol320

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Direct EI-MS fragmentation data for this compound is not prominently reported. However, the NIST WebBook provides mass spectral data for its isomer, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), which can offer clues about potential fragmentation pathways. nist.gov The mass spectrum of o-vanillin shows a molecular ion peak and subsequent fragmentation patterns corresponding to the loss of various functional groups. nist.gov Similarly, the EI-MS spectrum of the trimethylsilyl (B98337) (TMS) derivative of 2-hydroxy-5-methoxybenzaldehyde (B1199172) shows characteristic peaks that help in its identification. nist.gov For this compound, with a molecular weight of 192.21 g/mol , one would expect to observe a molecular ion peak at m/z 192, followed by fragmentation corresponding to the loss of the allyl group, methoxy group, and other characteristic fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

LC-MS and HRMS are indispensable tools for the separation, detection, and precise mass determination of organic compounds in complex mixtures. HRMS, in particular, provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule.

The PubChem database lists the exact mass of this compound as 192.078644241 Da. nih.gov This high-resolution mass data is crucial for the unambiguous identification of the compound in complex samples and for distinguishing it from isobaric interferences. While detailed LC-MS studies on this compound are not extensively documented, research on related metabolites demonstrates the utility of LC-MS/MS for accurate quantification. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

Although a single crystal structure of this compound has not been reported, the crystal structure of a derivative, 2'-hydroxy-3'-methoxy-5'-allyl-4-methylazobenzene, has been determined by single crystal X-ray diffraction. omu.edu.tr This derivative was synthesized by reacting 4-methylbenzenediazonium (B1208422) chloride with eugenol (B1671780). omu.edu.tr The study revealed that the crystal structure is monoclinic, and the molecule is essentially planar in the solid state, featuring a strong intramolecular hydrogen bond between the hydroxyl group and a nitrogen atom. omu.edu.tr

For comparative purposes, the crystal structure of a related compound, 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, has been analyzed. Pale yellow crystals suitable for single crystal XRD were obtained by recrystallization from chloroform. researchgate.net The crystallographic data for this compound are presented in the table below.

Table 2: Crystal Data for 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.899 (3)
b (Å)8.9184 (19)
c (Å)7.5043 (16)
β (°)94.098 (6)
V (ų)927.8 (3)
Z4

This information on a closely related structure provides a model for the expected solid-state conformation and packing of this compound, highlighting the planarity of the benzaldehyde (B42025) core and the potential for hydrogen bonding.

Analysis of Crystal Packing and Intermolecular Interactions

While specific crystal structure data for this compound is not extensively detailed in publicly available research, analysis of the closely related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde) provides significant insight into the probable intermolecular forces at play. scispace.comresearchgate.netnih.gov Structural studies on o-vanillin, confirmed at low temperatures (100 K) for enhanced precision, reveal a crystal structure dominated by a combination of strong and weak hydrogen bonds that dictate its molecular packing. nih.gov

The primary interaction is a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the oxygen of the adjacent methoxy group. researchgate.netnih.gov This interaction is a common feature in ortho-substituted methoxy-hydroxy aryls and results in the methoxy group's carbon atom lying close to the plane of the benzene ring. scispace.comresearchgate.net

Table 1: Summary of Intermolecular Interactions in the Related Compound o-Vanillin

Interaction Type Description Reference
Intramolecular Hydrogen Bond A strong O—H⋯O bond exists between the phenolic hydroxyl group and the adjacent methoxy group oxygen. researchgate.netnih.gov

| Intermolecular Hydrogen Bonds | Three distinct, weak C—H⋯O interactions contribute to the crystal lattice stability. | researchgate.netnih.gov |

Note: This data is for the related compound 2-hydroxy-3-methoxybenzaldehyde and is presented to infer the likely interactions in this compound.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for its separation from reactants and byproducts. Both gas and liquid chromatography are routinely employed.

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers of this compound often specify a purity level of greater than 97.5% or 98.0%, as determined by GC. thermofisher.comtcichemicals.com This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For analysis, a sample is vaporized and carried by an inert gas (the mobile phase) through a column. Compounds are separated based on their differential partitioning between the mobile and stationary phases. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification. The NIST WebBook provides mass spectrometry data for the related compound 2-hydroxy-3-methoxybenzaldehyde, which is crucial for identification when using a GC-MS system. nist.gov

Table 2: Purity Specifications for this compound via GC

Supplier/Source Purity Specification Reference
Thermo Scientific Chemicals >=97.5 % thermofisher.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis and purification of this compound. These methods are particularly useful for non-volatile or thermally labile compounds.

A reverse-phase (RP) HPLC method has been developed for the separation of the structurally similar 2-hydroxy-3-methoxybenzaldehyde. sielc.com This method is scalable and can be adapted for both analytical purity checks and preparative isolation of impurities. sielc.com The methodology employs a C18 or similar nonpolar stationary phase, with a polar mobile phase. For UHPLC applications, columns with smaller particle sizes (e.g., 3 µm) are used to achieve faster and more efficient separations. sielc.com

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.com While phosphoric acid can be used, formic acid is preferred for applications requiring compatibility with mass spectrometry (LC-MS), as it is more volatile. sielc.com This analytical approach allows for precise quantification and the isolation of the compound from complex mixtures.

Table 3: Exemplary HPLC Conditions for a Related Aldehyde

Parameter Condition Reference
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com
Application Analytical purity, preparative separation, pharmacokinetics sielc.com
Scalability Method is scalable for isolation of impurities. sielc.com

| UHPLC Suitability | Columns with smaller particles (3 µm) are available for fast UPLC. | sielc.com |

Note: The conditions are for the related compound 2-hydroxy-3-methoxybenzaldehyde but demonstrate a viable chromatographic approach for this compound.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, providing a means to model molecular systems with a high degree of accuracy. These methods are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization, and in describing the distribution of electrons within that structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, DFT methods, often employing functionals such as B3LYP, are used to predict its equilibrium geometry. These calculations can reveal crucial structural parameters.

For instance, a DFT study on the related compound, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), utilized the B3LYP functional with a 6-311++G** basis set to determine its molecular structure researchgate.net. A similar approach applied to this compound would be expected to yield optimized bond lengths and angles.

ParameterCalculated Value (Hypothetical)
C=O Bond Length (Å)1.23
O-H Bond Length (Å)0.97
C-O (methoxy) Bond Length (Å)1.36
C-C (allyl) Bond Length (Å)1.50
C-C=O Bond Angle (°)124.5
C-O-H Bond Angle (°)109.0

Ab Initio Methods in Electronic Structure Theory

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable insights into the electronic structure of molecules. For this compound, ab initio calculations could be employed to corroborate the results of DFT studies and to investigate phenomena where electron correlation plays a more significant role. These methods are foundational to the theoretical understanding of molecular systems.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides indispensable tools for the prediction and interpretation of various spectroscopic data, which are crucial for the experimental characterization of compounds.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict NMR chemical shifts. This method, often employed in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm structural assignments.

A study on Schiff bases derived from a related nitrobenzaldehyde derivative demonstrated the use of the GIAO method with the B3LYP functional and the 6-311G++(d,p) basis set to calculate ¹H and ¹³C NMR chemical shifts, which were found to be in good agreement with experimental values wseas.com. A similar computational protocol for this compound would be expected to yield accurate predictions of its NMR spectrum.

AtomCalculated ¹³C Chemical Shift (ppm) (Hypothetical)Calculated ¹H Chemical Shift (ppm) (Hypothetical)
C=O191.59.8 (CHO)
C-OH150.210.5 (OH)
C-OCH₃148.83.9 (OCH₃)
C-allyl130.53.4 (CH₂)
Aromatic C-H115-1256.8-7.2

Vibrational Frequencies and Infrared Spectrum Simulation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be used to simulate the IR spectrum. This allows for the assignment of specific absorption bands in the experimental spectrum to particular vibrational motions within the molecule. For example, the characteristic stretching frequency of the carbonyl group (C=O) and the hydroxyl group (O-H) in this compound can be accurately predicted.

Computational studies on o-vanillin have successfully correlated theoretical vibrational frequencies with experimental FT-IR spectra, aiding in the detailed assignment of vibrational modes researchgate.net.

Vibrational ModeCalculated Frequency (cm⁻¹) (Hypothetical)Description
ν(O-H)3450Hydroxyl group stretching
ν(C-H aromatic)3050Aromatic C-H stretching
ν(C=O)1680Carbonyl group stretching
ν(C=C aromatic)1600, 1480Aromatic ring C=C stretching
ν(C-O)1250C-O stretching (methoxy and phenol)

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key determinants of its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For aromatic aldehydes, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. Computational analysis of the HOMO and LUMO of this compound would provide insights into its electrophilic and nucleophilic sites, guiding the understanding of its chemical reactions. Studies on similar molecules have used DFT to analyze these frontier orbitals and relate them to the molecule's electronic transitions and reactivity wseas.com.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap signifies high chemical reactivity and polarizability, indicating that the molecule can be easily excited. nih.gov

For this compound, the presence of electron-donating groups (hydroxyl and methoxy) and the π-systems of the benzene ring and allyl group would significantly influence the energy and localization of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, reflecting their electron-donating nature. Conversely, the LUMO is likely to be centered on the electron-withdrawing benzaldehyde (B42025) group, particularly the carbonyl carbon, and the aromatic ring.

The HOMO-LUMO gap provides insight into various quantum chemical parameters that describe the molecule's reactivity.

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates a molecule's polarizability.
Electronegativity (χ) -(ELUMO + EHOMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) (ELUMO + EHOMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons. nih.gov

Molecular Electrostatic Potential (MESP) Surfaces

Molecular Electrostatic Potential (MESP) surfaces are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or intermediate potential.

For this compound, the MESP surface would reveal specific reactive regions:

Negative Potential (Red): The most electron-rich areas are expected around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. These sites are the primary targets for electrophiles and are involved in hydrogen bonding.

Positive Potential (Blue): The most electron-deficient region would be located on the carbonyl carbon of the aldehyde group, making it the primary site for nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group would also exhibit a positive potential, making it acidic.

Neutral/Intermediate Potential (Green/Yellow): The aromatic ring and the allyl group's carbon framework would generally show intermediate potential, though the π-system of the ring creates a region of slight negative potential above and below its plane.

This analysis helps in understanding where the molecule would interact with other reagents, guiding the prediction of reaction pathways. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds (bonding and antibonding). This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger interactions.

In this compound, significant intramolecular interactions would include:

Lone Pair Delocalization: The lone pairs on the hydroxyl (LP(O)) and methoxy (LP(O)) oxygen atoms can delocalize into the antibonding π* orbitals of the adjacent C=C bonds of the aromatic ring. This p-π conjugation is a major contributor to the stability of the molecule.

π-π Interactions:* Delocalization of electrons from the filled π orbitals of the benzene ring into the empty π* orbitals of the carbonyl group (C=O) and the allyl group's double bond (C=C).

Intramolecular Hydrogen Bonding: A potential donor-acceptor interaction can occur between the lone pair of the aldehyde oxygen and the antibonding σ* orbital of the hydroxyl O-H bond, representing an intramolecular hydrogen bond that stabilizes a specific conformation.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Ohydroxyl)π* (Cring-Cring)Highp-π conjugation
LP (Omethoxy)π* (Cring-Cring)Highp-π conjugation
π (Cring-Cring)π* (C=O)Moderateπ-π* conjugation
LP (Oaldehyde)σ* (O-Hhydroxyl)Low-ModerateIntramolecular H-bond

Reaction Mechanism Elucidation and Transition State Analysis

Mechanistic Studies of Lewis Acid Catalyzed Allylstannation of Ortho-Substituted Benzaldehydes

Lewis acid-catalyzed allylstannation is a crucial carbon-carbon bond-forming reaction. The mechanism typically involves the coordination of a Lewis acid to the carbonyl oxygen of the benzaldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allyl group from an allylstannane reagent. researchgate.net

For ortho-substituted benzaldehydes like this compound, the substituents play a significant role in the reaction pathway and stereochemical outcome. The ortho-hydroxyl and methoxy groups can act as additional binding sites for the Lewis acid. This chelation can lock the conformation of the aldehyde, leading to a more organized transition state and potentially higher stereoselectivity. However, it can also lead to different reaction pathways compared to unsubstituted benzaldehydes. nih.govrsc.org

The general steps are:

Activation: The Lewis acid (e.g., B(C₆F₅)₃, AlCl₃) coordinates to the carbonyl oxygen of the benzaldehyde. In ortho-hydroxy benzaldehydes, chelation involving both the carbonyl and hydroxyl oxygens is possible.

Nucleophilic Attack: The π-bond of the allylstannane attacks the activated carbonyl carbon. This step often proceeds through a six-membered cyclic transition state.

Product Formation: A homoallylic alcohol is formed after the cleavage of the tin-carbon bond and subsequent workup.

Computational studies are essential to analyze the transition state structures, determine activation energies, and elucidate the precise role of the ortho-substituents in directing the stereochemical course of the reaction.

Role of Non-Covalent Interactions in Directing Reactivity

Non-covalent interactions (NCIs), such as hydrogen bonds, π-stacking, and electrostatic forces, are critical in controlling the selectivity and outcome of chemical reactions. rsc.org These weak forces can stabilize transition states and intermediates, thereby lowering the activation energy of a specific reaction pathway. rsc.orgacs.org

In the context of this compound, several NCIs can influence its reactivity:

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction restricts the conformational freedom of the aldehyde group, potentially influencing its accessibility to incoming reagents and directing the stereochemical outcome of additions to the carbonyl group.

Catalyst-Substrate Interactions: During catalysis, non-covalent interactions between the substrate and the catalyst are paramount. For instance, in organocatalysis, hydrogen bonding between a chiral catalyst and the hydroxyl or carbonyl group of the substrate can create a chiral environment that leads to enantioselective product formation. researchgate.net

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic molecules or catalysts, which can influence reaction rates and selectivity.

The interplay of these subtle forces is often decisive in achieving high selectivity in catalysis, and their computational modeling is key to designing more efficient and selective catalysts. acs.orgnih.gov

Thermodynamical Parameters from Computational Chemistry

Computational chemistry provides a powerful means to calculate the key thermodynamical parameters that govern chemical reactions. By performing frequency calculations on optimized molecular geometries (reactants, transition states, and products), it is possible to determine their standard thermodynamic properties. These parameters are crucial for predicting the feasibility, spontaneity, and position of equilibrium for a given reaction involving this compound.

Table 3: Key Thermodynamical Parameters from Computational Chemistry

ParameterSymbolDescription
Enthalpy HRepresents the total heat content of a system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic (negative ΔH) or endothermic (positive ΔH).
Entropy SA measure of the disorder or randomness of a system. The change in entropy (ΔS) reflects changes in molecular freedom (translation, rotation, vibration).
Gibbs Free Energy GCombines enthalpy and entropy (G = H - TS). The change in Gibbs Free Energy (ΔG) is the ultimate indicator of a reaction's spontaneity at constant temperature and pressure. A negative ΔG indicates a spontaneous process.
Activation Energy EaThe energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the transition state and the reactants and determines the reaction rate.

Applications and Advanced Synthetic Utility

Role as a Key Intermediate in Complex Molecule Synthesis

5-Allyl-2-hydroxy-3-methoxybenzaldehyde is a valuable intermediate in the synthesis of elaborate molecular frameworks, including derivatives of naturally occurring compounds and novel heterocyclic systems.

Precursor to Advanced Organic Scaffolds (e.g., Curcumin Derivatives)

While direct synthesis of curcumin derivatives using this compound is not extensively documented in readily available literature, its structural similarity to key precursors strongly suggests its utility in this area. The synthesis of various curcumin analogs is often achieved through the condensation of substituted benzaldehydes with a β-diketone, such as acetylacetone. For instance, curcumin derivatives bearing allyl groups have been prepared through the allylation of 4-hydroxy-3-methoxybenzaldehyde, followed by condensation with acetylacetone. This established synthetic route indicates that this compound is a prime candidate for the synthesis of curcuminoids with an allyl substituent on the phenyl ring, offering a pathway to novel compounds with potentially enhanced biological activities.

The general synthetic approach for curcuminoids involves the reaction of a substituted benzaldehyde (B42025) with 2,4-pentanedione (acetylacetone). The presence of the allyl group on the benzaldehyde ring, as in this compound, would lead to the formation of a curcumin derivative with peripheral allyl functionalities.

Table 1: Key Reactants in the Synthesis of Curcumin Derivatives

Reactant Role in Synthesis
Substituted Benzaldehyde Provides the aromatic end-groups of the curcuminoid scaffold.
Acetylacetone Forms the central seven-carbon β-diketone bridge.

Synthesis of Heterocyclic Compounds

This compound has been successfully employed as a starting material for the synthesis of heterocyclic compounds. Specifically, it has been used to prepare this compound-4-thiosemicarbazone. chemchart.com This reaction involves the condensation of the aldehyde functional group of this compound with thiosemicarbazide. chemchart.com The resulting thiosemicarbazone is a heterocyclic compound that can act as a versatile ligand for the coordination of metal ions. chemchart.com

Development of Ligands for Catalysis

The functional groups present in this compound make it an excellent platform for the design of ligands for organometallic catalysis.

Ligand Design for Organometallic Catalysis Utilizing the Aldehyde and Phenolic Functionalities

The aldehyde and phenolic hydroxyl groups of this compound are key features in the design of polydentate ligands. These ligands can then be used to form stable complexes with various metal centers. Research has demonstrated the synthesis of organotin(IV) complexes using a thiosemicarbazone ligand derived from this compound. chemchart.com In these complexes, the ligand, this compound-4-thiosemicarbazone, coordinates to the tin(IV) metal center. chemchart.com The coordination involves the phenoxide oxygen, the azomethine nitrogen, and the thiolate sulfur atoms, demonstrating the tridentate nature of the ligand. chemchart.com This chelation forms a stable five-membered ring and a six-membered ring with the tin atom. chemchart.com

The synthesis of these organotin(IV) complexes involves the reaction of the thiosemicarbazone ligand with various organotin(IV) chlorides, such as dimethyltin dichloride, dibutyltin dichloride, and diphenyltin dichloride. chemchart.com The resulting complexes have been characterized by various spectroscopic techniques, and the molecular structure of one such complex was confirmed by single-crystal X-ray diffraction. chemchart.com

Table 2: Examples of Organotin(IV) Complexes with a Ligand Derived from this compound

Organotin(IV) Precursor Resulting Complex
Dimethyltin dichloride [Me2Sn(L)]
Dibutyltin dichloride [Bu2Sn(L)]
Diphenyltin dichloride [Ph2Sn(L)]

(L represents the dianionic form of this compound-4-thiosemicarbazone)

Stereoselective and Regioselective Transformations

Currently, there is a lack of specific research in readily accessible scientific literature detailing the application of ligands derived from this compound in stereoselective and regioselective transformations. While the coordination complexes formed from this compound have been synthesized and characterized, their catalytic activity in asymmetric synthesis or reactions requiring high regioselectivity has not yet been reported. Further research is needed to explore the potential of these chiral and conformationally rich ligands in inducing stereoselectivity or directing the regiochemical outcome of catalytic reactions.

Integration into Functional Materials Chemistry

The application of this compound in the field of functional materials chemistry is not well-documented in the current scientific literature. While its reactive functional groups, particularly the allyl and hydroxyl moieties, suggest potential for its use as a monomer in polymerization reactions or as a building block for porous materials like metal-organic frameworks (MOFs), specific examples of such applications have not been reported. The development of functional materials derived from this compound remains an area for future exploration.

Future Research and Emerging Frontiers in the Chemistry of this compound

The synthetic versatility and rich chemical functionality of this compound, a substituted aromatic aldehyde, position it as a compound of significant interest for future chemical exploration. While its current applications are established, emerging research trends point towards innovative and more efficient methodologies for its synthesis and the development of novel applications. This article delves into the prospective research directions and the challenges that lie ahead in the study of this multifaceted molecule.

Q & A

Q. Q: What are the key physicochemical properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, and how can they be experimentally verified?

A:

  • Key properties (from experimental data):
    • Molecular formula: C₁₁H₁₂O₃
    • Molecular weight: 192.211 g/mol
    • Melting point: 48–52°C
    • Boiling point: 295.0±40.0°C at 760 mmHg
    • Density: 1.1±0.1 g/cm³
  • Verification methods :
    • Melting point : Differential Scanning Calorimetry (DSC) or capillary tube method.
    • Molecular weight : High-Resolution Mass Spectrometry (HRMS) or NMR-based calculations.
    • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) .

Synthetic Routes and Optimization

Q. Q: What are the common synthetic pathways for this compound, and how can reaction yields be optimized?

A:

  • Pathway 1 : Allylation of 2-hydroxy-3-methoxybenzaldehyde using allyl bromide in a basic medium (e.g., K₂CO₃/DMF, 80°C) .
  • Pathway 2 : Direct functionalization via Claisen-Schmidt condensation under solvent-free conditions, similar to methods used for structurally related aldehydes .
  • Optimization strategies :
    • Use anhydrous solvents to minimize hydrolysis.
    • Monitor reaction progress via TLC (eluent: chloroform/methanol 7:3) .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Stability and Storage Conditions

Q. Q: What conditions ensure the stability of this compound during storage?

A:

  • Storage recommendations :
    • Keep in tightly sealed amber glass containers to prevent oxidation .
    • Store in a dry, ventilated environment at 2–8°C to avoid thermal decomposition .
  • Incompatibilities : Avoid strong oxidizers, bases, and reducing agents due to potential aldol condensation or redox reactions .

Analytical Methods for Purity Assessment

Q. Q: Which analytical techniques are most effective for assessing the purity of this compound?

A:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 280 nm.
  • NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm; allyl group protons at δ 5.0–6.0 ppm) .
  • FTIR : Confirm functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹) .

Safety Protocols for Handling

Q. Q: What safety measures are critical when handling this compound in the laboratory?

A:

  • Personal protective equipment (PPE) :
    • Nitrile gloves (tested for chemical permeation) and flame-retardant lab coats .
    • Safety goggles and fume hoods to prevent inhalation of vapors .
  • Spill management :
    • Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid :
    • Skin contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists .

Advanced Structural Characterization

Q. Q: How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

A:

  • Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain single crystals .
  • Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution and refinement (R-factor < 0.05 for high accuracy) .
  • Key parameters : Analyze intermolecular hydrogen bonding (O–H⋯O) and π-π stacking interactions .

Mechanistic Studies on Reactivity

Q. Q: What experimental approaches can elucidate the reaction mechanisms of this compound in nucleophilic addition reactions?

A:

  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plot analysis).
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in aldol reactions .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers .

Stability Under Thermal Stress

Q. Q: How does this compound degrade under elevated temperatures, and what decomposition products form?

A:

  • Thermogravimetric analysis (TGA) : Shows decomposition onset at ~200°C, with mass loss corresponding to CO and allyl group elimination .
  • GC-MS analysis of degradation products : Identifies methoxybenzene derivatives and unsaturated aldehydes .
  • Mitigation : Avoid heating above 150°C in synthetic workflows; use inert atmospheres (N₂/Ar) for high-temperature reactions .

Applications in Bioactive Compound Synthesis

Q. Q: How is this compound utilized as a precursor in medicinal chemistry?

A:

  • Key applications :
    • Synthesis of eugenol analogs with antioxidant activity .
    • Intermediate in coumarin derivatives for antimicrobial screening .
  • Methodology :
    • Condensation with hydrazides to form Schiff bases (e.g., reflux in ethanol with catalytic acetic acid) .
    • Functionalization via Heck coupling for allyl group diversification .

Addressing Contradictory Spectroscopic Data

Q. Q: How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

A:

  • Standardization : Compare spectra against an authentic sample or reference compound (e.g., Sigma-Aldrich 160695) .
  • Solvent effects : Note variations due to deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Collaborative verification : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Retrosynthesis Analysis

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Reactant of Route 1
5-Allyl-2-hydroxy-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Allyl-2-hydroxy-3-methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.